molecular formula C11H7FN2O3 B1398558 3-(3-Fluoro-5-nitrophenoxy)pyridine CAS No. 803700-29-0

3-(3-Fluoro-5-nitrophenoxy)pyridine

Cat. No.: B1398558
CAS No.: 803700-29-0
M. Wt: 234.18 g/mol
InChI Key: DBJJZYUJIVEGND-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-nitrophenoxy)pyridine is an organic compound with the molecular formula C11H7FN2O3 and a molecular weight of 234.18 g/mol. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to a pyridine ring. It is a solid powder at room temperature and is known for its chemical stability and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine typically involves the reaction of 3-fluoro-5-nitrophenol with pyridine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is favored due to its mild conditions and high functional group tolerance. Another method involves the use of Selectfluor® for the fluorination step, which provides high yields and selectivity .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-nitrophenoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 3-(3-Amino-5-nitrophenoxy)pyridine.

    Substitution: Formation of various substituted phenoxy pyridines depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-5-nitrophenoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-nitrophenoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-5-nitrophenoxy)pyridine
  • 3-(3-Bromo-5-nitrophenoxy)pyridine
  • 3-(3-Methyl-5-nitrophenoxy)pyridine

Uniqueness

3-(3-Fluoro-5-nitrophenoxy)pyridine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in pharmaceutical research .

Properties

IUPAC Name

3-(3-fluoro-5-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJJZYUJIVEGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722564
Record name 3-(3-Fluoro-5-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803700-29-0
Record name 3-(3-Fluoro-5-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxypyridine (3.25 g) in dimethylformamide (75 ml), 6.75 g of potassium carbonate and 5.0 g of 1,3-difluoro-5-nitrobenzene were added, and the reaction solution was stirred at 100° C. for 6 hours. The reaction solution was cooled, thereafter diluted with a saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The combined organic layers were washed with water and a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the resultant residue was purified by silica gel chromatography to yield the title compound as a yellow oil.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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